molecular formula C10H15NO5 B558217 Boc-pyr-OH CAS No. 53100-44-0

Boc-pyr-OH

Cat. No. B558217
CAS RN: 53100-44-0
M. Wt: 229,23*181,32 g/mole
InChI Key: MJLQPFJGZTYCMH-LURJTMIESA-N
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Description

“Boc-pyr-OH” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C10H15NO5 .


Synthesis Analysis

“Boc-pyr-OH” has been synthesized through the microwave-assisted solid-phase peptide synthesis (SPPS) . The amyloidogenic activity of synthesized “Boc-pyr-OH” peptides was confirmed using thioflavin T fluorescence assay and dot blotting analysis with anti-amyloid oligomer antibody .


Physical And Chemical Properties Analysis

“Boc-pyr-OH” has a density of 1.3±0.1 g/cm^3, a boiling point of 425.8±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . It has a molar refractivity of 53.1±0.3 cm^3, a polar surface area of 84 Å^2, and a molar volume of 175.7±3.0 cm^3 .

Scientific Research Applications

  • Boc-Cys(S-Pyr)-OH facilitates the formation of heterodisulfide bonds in peptides. It has been used to synthesize peptides with N-terminal Cys(S-Pyr) efficiently, highlighting its utility in peptide chemistry (Huang & Carey, 2009).

  • The compound's derivative, 1-hydroxypyrene (OH-Pyr), is used for biomonitoring human exposures to polycyclic aromatic hydrocarbons (PAHs) from air pollution and tobacco smoke, demonstrating its application in environmental health and safety (Gill et al., 2019).

  • Interactions of pyrene and 1-hydroxypyrene with bovine serum albumin have been studied to understand the combined effects of PAHs and their hydroxyl metabolites on proteins at a molecular level (Zhang et al., 2018).

  • Boc-pyr-OH derivatives have been utilized in the palladium-catalyzed annulation with diarylethynes for the enantioselective synthesis of planar chiral ferrocenes, indicating its role in catalytic processes and material synthesis (Shi et al., 2013).

  • In analytical chemistry, Boc-pyr-OH and its derivatives are used as protectors and directors for Ir-catalyzed C-H borylation of heterocycles, indicating its importance in chemical synthesis and modification (Kallepalli et al., 2009).

Safety And Hazards

“Boc-pyr-OH” may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Relevant Papers One relevant paper discusses the preparations of “Boc-pyr-OH” and its applications in orthogonal coupling of unprotected peptide segments . The paper provides two methods of synthesizing peptides with N-terminal Cys (S-Pyr) and discusses the use of these peptides in peptide syntheses .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLQPFJGZTYCMH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886035
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-pyr-OH

CAS RN

53100-44-0
Record name 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53100-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053100440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butyl) hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.039
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Okada, J Wang, T Yamamoto, T YOKOI… - Chemical and …, 1997 - jstage.jst.go.jp
… the resultant amine was coupled with Boc-Pyr-OH (pyroglutamic acid) to give Boc-Pyr-His(N"—2-Adom)— Pro—NHZ. The protected tripeptide was purified by silica gel column …
Number of citations: 10 www.jstage.jst.go.jp
Y OKADA, J WANG, T YAMAMoTo, T YOKOI, Y MU - 1997 - jlc.jst.go.jp
… After removal of Boc with TFA, the resultant amine was coupled with Boc-Pyr-OH (pyroglutamic acid) to give Boc-Pyr-His(N”-2-Adom)Pro-NH2. The protected tripeptide was purified by …
Number of citations: 0 jlc.jst.go.jp
Y Okada, J Wang, T Yamamoto, Y Mu… - Journal of the Chemical …, 1996 - pubs.rsc.org
… The resultant amine was coupled with Boc-Pyr-OH (pyroglutamic acid) by BOP reagent to afford Boc-Pyr-His(N"1 -Adom)-Pro-NH,. The protected tripeptide, purified by silica gel column …
Number of citations: 17 pubs.rsc.org
SS Li, YS Jiang, XL Luo, X Ran, Y Li, D Wu… - Science China …, 2023 - Springer
We developed a highly selective and efficient multicomponent transformation by utilizing alkynes and olefins/(hetero) arenes through photoinduced energy-transfer catalysis. The …
Number of citations: 0 link.springer.com
I Cho, HY Lee, D Lee, IW Park, S Yoon, HY Kim… - Scientific reports, 2023 - nature.com
… After the synthesis of the truncated Aβ 4-42 peptide, 1.1 mmol of Boc-Pyr-OH solution in DMF and coupling reagents (1.0 M Oxyma and 1.0 M DIC solution in DMF) were added to Aβ 4-…
Number of citations: 3 www.nature.com
K Gnoth, A Piechotta, M Kleinschmidt… - Alzheimer's …, 2020 - alzres.biomedcentral.com
Amyloid β (Aβ)-directed immunotherapy has shown promising results in preclinical and early clinical Alzheimer’s disease (AD) trials, but successful translation to late clinics has failed …
Number of citations: 10 alzres.biomedcentral.com
C Lu, D Peng, WCKU Erandani, K Mitchell… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… To introduce pyroglutamic acid (Pyr), Boc-Pyr-OH was used with a standard coupling protocol. The crude peptides were precipitated with ethyl ether on ice, dissolved in 50% ACN water…
Number of citations: 4 www.ncbi.nlm.nih.gov
W Muramatsu, H Yamamoto - Organic Letters, 2022 - ACS Publications
… The yield loss of 3i was due to C–N bond cleavage at the imide moieties in Boc-Pyr-OH and/or 3i as a side reaction. Furthermore, the exemplification of the method using tert-butyl …
Number of citations: 7 pubs.acs.org
J Stanstrup, JE Rasmussen, C Ritz, J Holmer-Jensen… - Metabolomics, 2014 - Springer
Whey protein improves fasting lipids and insulin response in overweight and obese individuals. Whey hydrolysate was recently shown to be more active than whole protein but the …
Number of citations: 28 link.springer.com
WA Neugebauer, A Parent, XW Yuan, R Day - Peptides for Youth: The …, 2009 - Springer
… The last Pyr in sequence was coupled as Boc-Pyr-OH. Peptide-resin was suspended in dry DCM in amber glass and was oxidized in 10 min with N-bromosuccinimide (NBS) while …
Number of citations: 7 link.springer.com

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